molecular formula C18H16ClN3O B11105135 (4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11105135
M. Wt: 325.8 g/mol
InChI Key: UJBKGUVPEVDPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-toluidino)methylidene]-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methyl group, and a toluidino group attached to a pyrazolone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-methyl-4-[(Z)-1-(4-toluidino)methylidene]-1H-pyrazol-5-one typically involves the following steps:

    Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrazolone intermediate.

    Methylation: The methyl group is added via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Formation of the Toluidino Group: The final step involves the condensation of the pyrazolone derivative with 4-toluidine under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-toluidino)methylidene]-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced pyrazolone derivatives.

    Substitution Products: Substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-toluidino)methylidene]-1H-pyrazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-methyl-4-[(Z)-1-(4-toluidino)methylidene]-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-methyl-4-[(Z)-1-(4-toluidino)methylidene]-1H-pyrazol-5-one can be compared with other pyrazolone derivatives, such as:

    Phenylbutazone: Known for its anti-inflammatory and analgesic properties.

    Antipyrine: Used as an analgesic and antipyretic agent.

    Aminopyrine: Utilized for its analgesic and antipyretic effects.

Uniqueness:

    Structural Complexity: The presence of the chlorophenyl, methyl, and toluidino groups makes it structurally unique compared to other pyrazolone derivatives.

    Potential Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(4-methylphenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H16ClN3O/c1-12-6-8-15(9-7-12)20-11-17-13(2)21-22(18(17)23)16-5-3-4-14(19)10-16/h3-11,21H,1-2H3

InChI Key

UJBKGUVPEVDPRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.